2-(3,4-dimethylphenoxy)-N-propylpropanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiolabeling and Detection Techniques
A method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels through scintillation autography (fluorography) using a dehydration process in dimethyl sulphoxide and soaking in a solution of 2,5-diphenyloxazole in dimethylsulphoxide was developed. This technique, which allows for the detection of low-energy β-particles from 3H, demonstrates the application of dimethylphenoxy derivatives in enhancing radiographic imaging processes (Bonner & Laskey, 1974).
Pharmacological Studies
Research on 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH) investigated its effects on L-type calcium current and sodium current in single ventricular myocytes of guinea pigs. The study found DDPH to decrease these currents in a concentration-dependent manner, suggesting its potential use in exploring cardiac pharmacology and ion channel modulation (Hu & Qian, 2001).
Synthesis and Chemical Analysis
The synthesis of iodine-131 labeled compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, showcases the use of dimethylphenoxy derivatives in the creation of radioactively labeled molecules for medical imaging and research purposes. These compounds' body distribution was studied in rats, offering insights into their potential for brain scanning applications in nuclear medicine (Braun et al., 1977).
Analytical Chemistry
A study introduced a new fluorescent probe for sensitive detection of carbonyl compounds in water samples, utilizing 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide. This research highlights the role of dimethylphenoxy derivatives in developing analytical methods for environmental monitoring and chemical analysis (Houdier et al., 2000).
Molecular Interaction Studies
Investigations into the inhibitory effects of DDPH on components of the delayed rectifier potassium current in guinea pig ventricular cells provide a glimpse into the potential of dimethylphenoxy derivatives in cardiac electrophysiology research. Such studies contribute to our understanding of heart function and the development of treatments for cardiac disorders (Zhong et al., 2002).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-14(16)12(4)17-13-7-6-10(2)11(3)9-13/h6-7,9,12H,5,8H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKAUPRFNJPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.